molecular formula C6H3Cl4N B14622977 1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine CAS No. 56524-23-3

1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine

Cat. No.: B14622977
CAS No.: 56524-23-3
M. Wt: 230.9 g/mol
InChI Key: FOPWQTHZILLZTQ-UHFFFAOYSA-N
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Description

1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine is a chemical compound with the molecular formula C7H3Cl4N It is characterized by the presence of a cyclopentadiene ring substituted with four chlorine atoms and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine typically involves the chlorination of cyclopentadiene followed by the introduction of the methanamine group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the cyclopentadiene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of partially or fully dechlorinated products.

    Substitution: Formation of substituted cyclopentadiene derivatives.

Scientific Research Applications

1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrachlorocyclopentadiene
  • 1,2,3,4-Tetrachlorobenzene
  • 1,2,3,4-Tetrachlorocyclohexane

Uniqueness

1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties compared to other tetrachlorinated compounds

Properties

CAS No.

56524-23-3

Molecular Formula

C6H3Cl4N

Molecular Weight

230.9 g/mol

IUPAC Name

(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine

InChI

InChI=1S/C6H3Cl4N/c7-3-2(1-11)4(8)6(10)5(3)9/h1H,11H2

InChI Key

FOPWQTHZILLZTQ-UHFFFAOYSA-N

Canonical SMILES

C(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)N

Origin of Product

United States

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